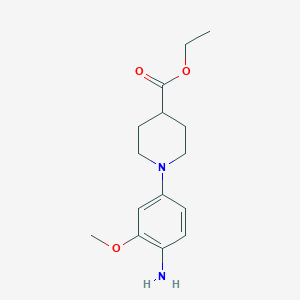

Ethyl 1-(4-amino-3-methoxyphenyl)-4-piperidinecarboxylate

Descripción

Molecular Architecture and Stereochemical Configuration

This compound presents a complex molecular architecture characterized by multiple functional groups arranged around a central piperidine ring system. The compound possesses the molecular formula C15H22N2O3 with a molecular weight of 278.35 grams per mole, as confirmed by multiple analytical sources. The Chemical Abstracts Service has assigned this compound the registry number 1017782-48-7, providing a unique identifier for research and commercial applications.

The molecular structure incorporates several distinct functional domains that contribute to its overall chemical behavior. The central piperidine ring serves as the structural backbone, adopting a chair conformation that provides optimal spatial arrangement for the attached substituents. The ethyl ester group at the 4-position of the piperidine ring introduces ester functionality, while the phenyl substituent at the nitrogen position contains both amino and methoxy groups that significantly influence the compound's electronic properties and potential biological activity.

The stereochemical configuration of the molecule reveals important spatial relationships between functional groups. The piperidine ring maintains its characteristic chair conformation, which positions the carboxylate ester group in an equatorial orientation to minimize steric interactions. This configuration is consistent with similar piperidine carboxylate compounds that have been characterized crystallographically, where equatorial positioning of bulky substituents is energetically favored.

The phenyl ring substituent exhibits a specific substitution pattern with the amino group at the 4-position and the methoxy group at the 3-position relative to the point of attachment to the piperidine nitrogen. This substitution pattern creates an electron-donating environment that influences the overall electronic distribution throughout the molecule. The methoxy group provides additional steric bulk and electronic effects that can impact molecular interactions and conformational preferences.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis provides crucial insights into the solid-state structure and conformational preferences of this compound. While specific crystal structure data for this exact compound were not found in the available literature, comparative analysis with related piperidine carboxylate structures reveals important structural principles.

X-ray crystallography represents the primary experimental method for determining atomic and molecular structures of crystalline materials, providing three-dimensional pictures of electron density and atomic positions within crystal lattices. The technique has proven fundamental in characterizing piperidine-containing compounds, revealing detailed information about bond lengths, bond angles, and intermolecular interactions that govern solid-state packing.

Temperature-controlled X-ray powder diffraction studies of related piperidine carboxylic acid derivatives have demonstrated the sensitivity of these compounds to thermal effects and phase transitions. Research on 4-piperidinecarboxylic acid revealed the existence of multiple crystalline phases, including monohydrated and anhydrous forms, with phase transitions occurring at specific temperatures. These studies indicate that piperidine carboxylate compounds can exhibit complex thermal behavior with accompanying changes in molecular conformation and hydrogen-bonding patterns.

The conformational analysis of piperidine rings in crystalline environments consistently shows preference for chair conformations, which provide optimal geometric arrangements for substituents. In the case of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, crystallographic analysis revealed that the piperidine ring adopts a chair conformation with specific puckering parameters. The ethyl ester group was found to occupy an equatorial position with respect to the piperidine ring, minimizing steric interactions.

Conformational studies reveal that the rotation of terminal functional groups significantly affects molecular properties. In related compounds, the carboxylate group has been observed to undergo rotational motion about connecting bonds during phase transitions, indicating conformational flexibility. This rotational freedom suggests that this compound may exhibit similar conformational dynamics in different environments.

Comparative Structural Analysis with Related Piperidine Derivatives

Comparative structural analysis with related piperidine derivatives reveals important structure-activity relationships and provides context for understanding the unique features of this compound. Several structurally related compounds provide valuable comparison points for assessing molecular architecture and conformational preferences.

Ethyl 4-amino-3-methoxypiperidine-1-carboxylate represents a closely related structural analog with the molecular formula C9H18N2O3 and molecular weight 202.25 grams per mole. This compound differs from the target molecule in the position of the carboxylate group and the absence of the phenyl substituent on the piperidine nitrogen. The structural comparison reveals how substituent positioning affects molecular geometry and potential biological activity.

Methyl piperidine-4-carboxylate hydrochloride provides another useful comparison point, with molecular formula C7H14ClNO2 and molecular weight 179.64 grams per mole. This simpler analog lacks both the amino-methoxyphenyl substituent and the ethyl ester functionality, representing a more basic structural framework. The comparison highlights the complexity introduced by the phenyl ring substitution in the target compound.

The examination of 1-phenethyl-4-(phenylamino)piperidine-4-carboxylic acid methyl ester, with molecular formula C21H26N2O2 and molecular weight 338.4 grams per mole, reveals the impact of different aromatic substituents on molecular architecture. This compound, also known as despropionyl carfentanil, demonstrates how phenyl ring modifications can significantly alter molecular properties and potential biological activities.

Structural analysis of fentanyl-type compounds reveals additional insights into piperidine derivative architecture. These compounds demonstrate the importance of stereochemical configuration in determining biological activity, with specific emphasis on the spatial arrangement of functional groups around the piperidine ring system. The research indicates that piperidine derivatives can exist as single isomers or equilibrium mixtures depending on the nature and position of substituents.

The comparative analysis reveals that this compound occupies an intermediate position in terms of structural complexity among piperidine carboxylate derivatives. The compound incorporates multiple functional groups that collectively contribute to its unique chemical and physical properties, distinguishing it from simpler analogs while maintaining the fundamental piperidine carboxylate framework that defines this chemical class.

Propiedades

IUPAC Name |

ethyl 1-(4-amino-3-methoxyphenyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-3-20-15(18)11-6-8-17(9-7-11)12-4-5-13(16)14(10-12)19-2/h4-5,10-11H,3,6-9,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDCJCREJOUQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301198853 | |

| Record name | Ethyl 1-(4-amino-3-methoxyphenyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301198853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017782-48-7 | |

| Record name | Ethyl 1-(4-amino-3-methoxyphenyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(4-amino-3-methoxyphenyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301198853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-amino-3-methoxyphenyl)-4-piperidinecarboxylate can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-3-methoxybenzaldehyde with piperidine in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired piperidine derivative. The final step involves esterification with ethyl chloroformate under basic conditions to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-(4-amino-3-methoxyphenyl)-4-piperidinecarboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 1-(4-amino-3-methoxyphenyl)-4-piperidinecarboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Ethyl 1-(4-amino-3-methoxyphenyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the amino and methoxy groups allows for hydrogen bonding and hydrophobic interactions with the target molecules, leading to the desired biological effects.

Comparación Con Compuestos Similares

Structural Variations and Electronic Effects

The table below highlights key structural differences between the target compound and analogs:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-amino and 3-methoxy groups are electron-donating, enhancing nucleophilicity at the phenyl ring. In contrast, analogs with nitro (e.g., ) or sulfonyl groups (e.g., ) exhibit electron-withdrawing effects, reducing reactivity at the aromatic ring.

- Positional Isomerism: The ethyl ester at the 4-position (target) vs.

Physicochemical Properties

- Solubility: The amino and methoxy groups in the target compound enhance water solubility compared to hydrophobic analogs like Ethyl 1-(4-chlorobenzoyl)-4-piperidinecarboxylate ().

- Stability: Sulfonyl-containing derivatives (e.g., ) may exhibit higher thermal stability due to strong sulfonyl bonds, whereas the target’s amino group could render it susceptible to oxidation.

- Boiling Points : Ethyl 4-piperidinecarboxylate (simplest analog) has a boiling point of 203–205°C (), while bulkier substituents (e.g., 4-chlorobenzyl in ) increase molecular weight and boiling points .

Actividad Biológica

Ethyl 1-(4-amino-3-methoxyphenyl)-4-piperidinecarboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-amino-3-methoxyphenyl derivatives with ethyl piperidinecarboxylate. The general synthetic route can be summarized as follows:

- Starting Materials :

- 4-amino-3-methoxyphenol

- Ethyl piperidinecarboxylate

- Reaction Conditions : The reaction is usually carried out under reflux conditions in an organic solvent, such as ethanol or methanol, often in the presence of a catalyst like triethylamine to facilitate the coupling reaction.

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. In studies comparing various derivatives, it was found that certain analogs exhibited significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. For instance, compound derivatives showed IC50 values ranging from 17.9 to 24.3 µM against reactive oxygen species (ROS) .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory potential:

- Urease Inhibition : Several derivatives demonstrated potent urease inhibition with IC50 values indicating strong activity compared to standard inhibitors. For example, compounds derived from similar scaffolds achieved IC50 values around 19 µM .

- Butyrylcholinesterase Inhibition : The compound's structural analogs were tested for their ability to inhibit butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases. Some derivatives exhibited high inhibition potential, suggesting therapeutic relevance in treating conditions like Alzheimer's disease .

Antimicrobial Activity

Research indicates that this compound and its derivatives possess antimicrobial properties. Testing against various bacterial strains revealed moderate to significant activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentration (MIC) values for the most active compounds were reported in the range of 8–32 µg/mL .

Case Study 1: Antioxidant and Enzyme Inhibition Profile

A study focusing on a series of synthesized piperidine derivatives, including this compound, highlighted their potential as dual-action agents due to their antioxidant and enzyme inhibition capabilities. The study utilized both in vitro assays and molecular docking techniques to elucidate the binding interactions with target enzymes .

| Compound | Antioxidant IC50 (µM) | Urease IC50 (µM) | BChE IC50 (µM) |

|---|---|---|---|

| Compound A | 19.5 ± 0.12 | 21.1 ± 0.68 | 15.5 ± 0.10 |

| Compound B | 18.2 ± 0.78 | 19.9 ± 0.77 | 14.2 ± 0.15 |

| Ethyl Derivative | 24.3 ± 0.24 | 17.9 ± 0.10 | Not tested |

Case Study 2: Antimicrobial Efficacy

In another investigation, ethyl derivatives were screened for antimicrobial activity against a panel of pathogens, including Candida albicans. The results indicated that certain modifications significantly enhanced antibacterial efficacy while maintaining low cytotoxicity against mammalian cells .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the structure of Ethyl 1-(4-amino-3-methoxyphenyl)-4-piperidinecarboxylate?

- Methodology :

- NMR : Use - and -NMR to confirm the aromatic protons (from the 4-amino-3-methoxyphenyl group) and piperidine ring signals. For example, the ethyl ester group typically appears as a triplet (~1.2 ppm) and quartet (~4.1 ppm) in -NMR .

- HRMS : High-resolution mass spectrometry (e.g., Q Exactive Orbitrap) verifies the molecular ion peak ([M+H]) with an error margin <5 ppm .

- IR : Identify ester (C=O stretch ~1720 cm) and amine (N-H stretch ~3350 cm) functional groups .

Q. What safety precautions are critical when handling this compound in the lab?

- Protocol :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a NIOSH-certified respirator (e.g., P95) if aerosol formation is possible .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of dust or vapors.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How can the purity of synthesized this compound be assessed?

- Analytical Methods :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient elution. Purity >95% is acceptable for biological assays.

- TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane, 1:1) with visualization under UV or ninhydrin staining for amine detection .

Advanced Research Questions

Q. How can the synthetic route for this compound be optimized to improve yield and scalability?

- Strategies :

- Protection-Deprotection : Protect the amine group (e.g., with Boc) during piperidine ring functionalization to prevent side reactions .

- Catalysis : Screen palladium catalysts (e.g., Pd/C) for Buchwald-Hartwig coupling to introduce the 4-amino-3-methoxyphenyl group .

- Workflow : Use flash chromatography (ethyl acetate/hexane) for purification. Yields >70% are achievable with optimized stoichiometry and reflux conditions .

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

- Crystallography :

- Data Collection : Use single-crystal X-ray diffraction (SHELX suite) with Mo-Kα radiation. Challenges include low crystal quality or twinning .

- Refinement : Apply restraints for disordered methoxy or ester groups. R-factors <0.05 indicate high reliability .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its kinase inhibition potential?

- Experimental Design :

- In Vitro Assays : Test against cyclin G-associated kinase (GAK) using ADP-Glo kinase assays. IC values <1 µM suggest high potency .

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes with GAK’s ATP-binding pocket .

Q. How do contradictory bioactivity data between batches arise, and how can they be resolved?

- Root Cause Analysis :

- Impurity Profiling : Compare HPLC chromatograms to identify byproducts (e.g., de-esterified derivatives).

- Chirality Check : Use chiral HPLC to rule out enantiomeric contamination if the compound has stereocenters .

- Stability Testing : Assess degradation under varying pH/temperature to identify labile functional groups (e.g., ester hydrolysis) .

Q. What methodologies are suitable for identifying metabolic pathways of this compound in hepatic models?

- Metabolomics Workflow :

- In Vitro Incubation : Treat liver microsomes with NADPH and analyze metabolites via LC-MS/MS.

- Fragmentation Patterns : Use MS to identify hydroxylation (m/z +16) or demethylation (m/z -14) products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.